molecular formula C24H21ClN2 B169658 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole CAS No. 132287-55-9

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole

Cat. No. B169658
M. Wt: 372.9 g/mol
InChI Key: CRASEQORRPQZAZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions23.



Molecular Structure Analysis

The molecular formula of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole is C24H21ClN24. However, detailed structural analysis or crystallography data for this compound is not readily available.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole. It’s important to note that the reactivity of a compound depends on its molecular structure and the conditions under which it is subjected5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole are not readily available. However, similar compounds often have properties such as a specific melting point, boiling point, and solubility in various solvents89.


Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those structurally similar to "4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole," have been extensively studied for their corrosion inhibition properties. These compounds exhibit excellent inhibitory action against the corrosion of metals in acidic environments. Ouakki et al. (2019) demonstrated that 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) significantly increases resistance and acts as a mixed-type inhibitor for mild steel in sulfuric acid, achieving an inhibition efficiency of up to 96% (Ouakki et al., 2019). Similarly, other imidazole derivatives have shown promising results in protecting steel in hydrochloric acid solutions, suggesting their wide applicability in corrosion protection (Ouakki et al., 2018).

Material Science and Chemical Synthesis

In material science, imidazole derivatives contribute to the development of novel materials. For instance, zinc(II) and cadmium(II) metal-organic frameworks (MOFs) incorporating imidazole-based ligands have been synthesized, showcasing significant gas sorption properties and potential for anion exchange applications (Chen et al., 2014). These materials are of great interest for environmental and industrial applications, including gas storage and separation technologies.

Antimicrobial and Antifungal Applications

Beyond corrosion inhibition and material science, some imidazole derivatives exhibit antimicrobial and antifungal activities. Thomas et al. (2018) synthesized novel imidazole derivatives showing antimicrobial activity against both gram-positive and gram-negative bacteria (Thomas et al., 2018). This suggests their potential use in developing new antimicrobial agents.

Molecular Docking and Theoretical Studies

Imidazole derivatives are also subjects of molecular docking and theoretical studies, providing insights into their molecular properties and interactions with biological targets. Spectroscopic analysis and computational studies help elucidate the structure-activity relationships, enhancing the understanding of their mechanisms of action in various applications (Thomas et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole could provide information on its hazards, handling, storage, and disposal. However, this specific SDS is not readily available1011.


Future Directions

The future directions for the use and study of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole are not clear due to the lack of available information. However, similar compounds are often studied for their potential applications in various fields, including medicine and industry1213.


Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

4-(2-chloroethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRASEQORRPQZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557822
Record name 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole

CAS RN

132287-55-9
Record name 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Trityl-4-(2-chlorethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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